

Application Notes and Protocols: RNA Sequencing Analysis of Lanifibranor-Treated Cells

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Compound of Interest

Compound Name: *Lanifibranor*

Cat. No.: *B608451*

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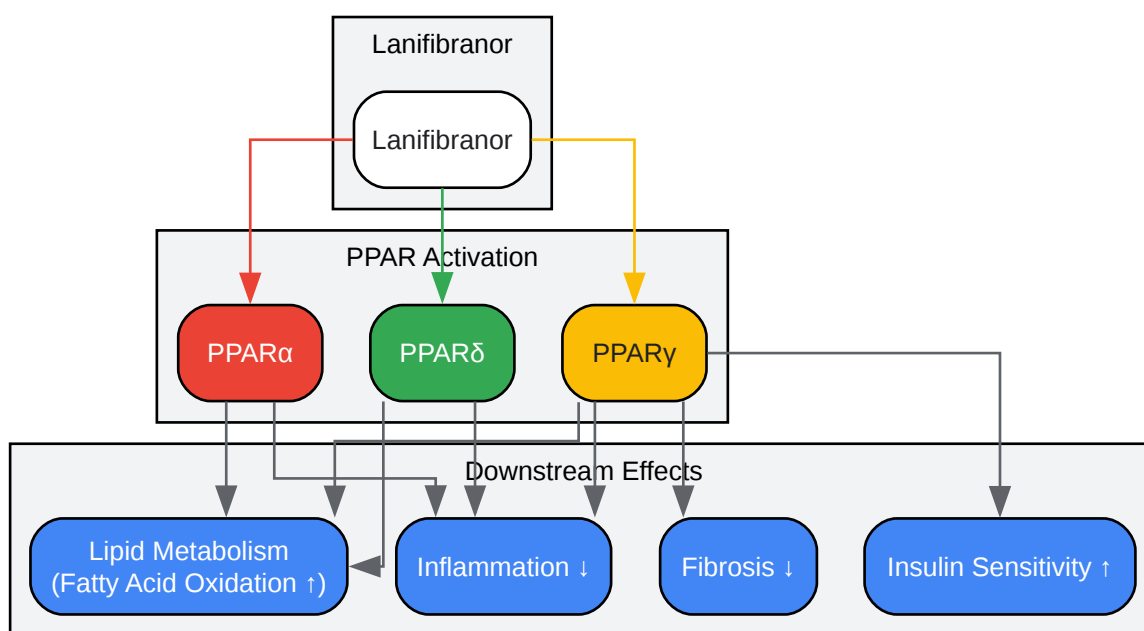
Introduction

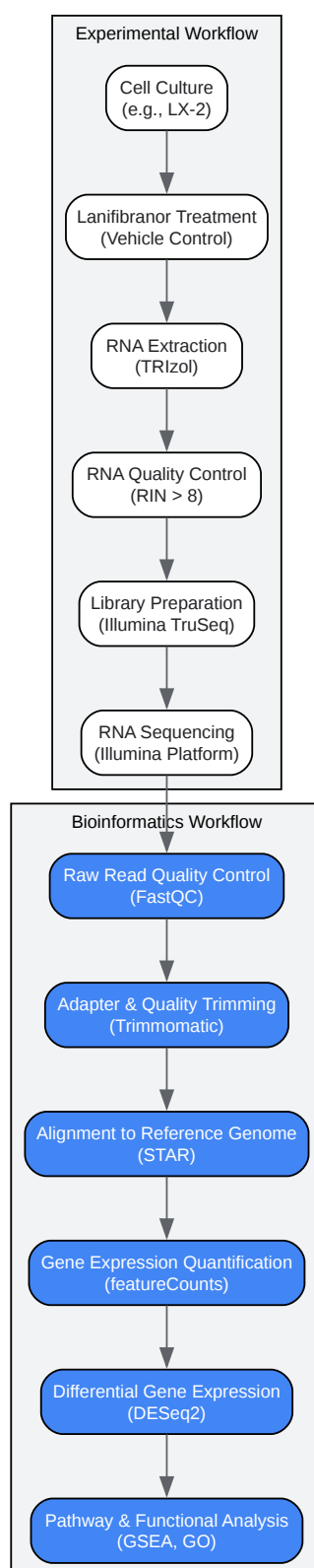
Lanifibranor is a pan-peroxisome proliferator-activated receptor (PPAR) agonist that activates all three PPAR isoforms (α , δ , and γ).^{[1][2]} These receptors are nuclear hormone receptors that function as transcription factors, regulating the expression of a multitude of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis.^{[1][3]} As a pan-PPAR agonist, **lanifibranor** offers a multifaceted therapeutic approach for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).^{[1][2]}

RNA sequencing (RNA-seq) is a powerful tool for elucidating the transcriptomic effects of therapeutic compounds like **lanifibranor**. By providing a comprehensive profile of gene expression changes, RNA-seq can uncover the molecular mechanisms underlying a drug's efficacy and identify potential biomarkers. These application notes provide a detailed framework for conducting RNA sequencing analysis on cells treated with **lanifibranor**, from experimental design to data interpretation.

Signaling Pathways Modulated by Lanifibranor

Lanifibranor's activation of PPAR α , PPAR δ , and PPAR γ initiates a cascade of transcriptional events. Each isoform has distinct but often overlapping roles in cellular regulation.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols: RNA Sequencing Analysis of Lanifibranor-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608451#rna-sequencing-analysis-of-lanifibranor-treated-cells]

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